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C19H13N7O2S

c-Met kinase inhibition triazolopyridazine IC50

The molecular formula C19H13N7O2S corresponds to 5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide (CAS 1903156-75-1, molecular weight 403.42 g/mol). This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold extensively patented by Novartis AG and others as ATP-competitive inhibitors of the c-Met receptor tyrosine kinase.

Molecular Formula C19H13N7O2S
Molecular Weight 403.4 g/mol
Cat. No. B12624469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H13N7O2S
Molecular FormulaC19H13N7O2S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC(=NN3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C19H13N7O2S/c27-26(28)14-8-6-13(7-9-14)17-11-29-19-23-22-18(25(19)24-17)16-10-15(20-21-16)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)
InChIKeyGVGKNNOXSUNIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H13N7O2S (5-(Pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide): Chemical Identity and Procurement Baseline


The molecular formula C19H13N7O2S corresponds to 5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide (CAS 1903156-75-1, molecular weight 403.42 g/mol) . This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold extensively patented by Novartis AG and others as ATP-competitive inhibitors of the c-Met receptor tyrosine kinase . The compound incorporates three pharmacophoric elements: a triazolo[4,3-b]pyridazine core responsible for hinge-region binding at the c-Met ATP pocket, a thiophen-2-yl substituent at the pyridazine 6-position, and a 5-(pyridin-3-yl)isoxazole-3-carboxamide moiety linked via a methylene bridge to the triazole 3-position . The isoxazole-carboxamide linkage distinguishes this compound from simpler triazolopyridazine derivatives bearing hydrazone, oxime, or direct aryl substitutions, and is designed to enhance both binding affinity and kinase selectivity relative to earlier-generation analogs .

Why Generic Substitution Fails for C19H13N7O2S: Structural Determinants of c-Met Binding and Selectivity


Compounds within the triazolo[4,3-b]pyridazine c-Met inhibitor class cannot be treated as interchangeable procurement items, because minor structural variations—particularly at the triazole 3-position linker and the pyridazine 6-position substituent—produce order-of-magnitude differences in c-Met IC50, selectivity over off-target kinases (e.g., Pim-1, TrkA, Axl), and antiproliferative potency across cancer cell line panels . The C19H13N7O2S compound incorporates a 5-(pyridin-3-yl)isoxazole-3-carboxamide group connected via a methylene linker at the triazole 3-position, a structural motif designed to occupy the solvent-exposed region of the c-Met active site and modulate selectivity . Substituting this isoxazole-carboxamide with a simpler hydrazone, oxime, phthalazine, or unsubstituted amide—as found in structurally proximate analogs—alters both the hydrogen-bonding network with the kinase hinge and the compound's pharmacokinetic profile, rendering biological activity non-transferable across analogs . Evidence from a closely related triazolo[4,3-b]pyridazine series demonstrates that changing the substituent at the pyridazine 6-position from thiophen-2-yl to other aryl groups can shift mean growth inhibition across 60 cancer cell lines from over 55% to under 30% . These findings underscore that procurement decisions must be guided by compound-specific, quantitative evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for C19H13N7O2S: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


c-Met Kinase Inhibitory Activity of the Triazolo[4,3-b]pyridazine Scaffold: Potency Benchmarking Against Reference Inhibitors

The C19H13N7O2S compound belongs to the triazolo[4,3-b]pyridazine class, for which the most extensively characterized analog in published primary literature is compound 4g (4-((2-(3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol, C19H16N6O2). Compound 4g inhibited c-Met kinase with an IC50 of 0.163 ± 0.01 μM and Pim-1 kinase with an IC50 of 0.283 ± 0.01 μM . While C19H13N7O2S differs structurally—replacing the hydrazone linker with an isoxazole-carboxamide moiety—this class-level benchmark establishes the potency range achievable by triazolo[4,3-b]pyridazine derivatives bearing aryl substituents at the triazole 3-position. Separately, a triazolo-pyridazine derivative bearing an aromatic-coupled azole unit (compound 12e) demonstrated c-Met IC50 of 0.090 μM, approaching the potency of the clinical candidate Foretinib (IC50 = 0.019 μM) . These data contextualize the inhibitory potential of the scaffold family to which C19H13N7O2S belongs. Direct experimental IC50 data for C19H13N7O2S itself against c-Met kinase have not been identified in peer-reviewed primary literature indexed in major databases at the time of this analysis, and the above data should be considered class-level inference only.

c-Met kinase inhibition triazolopyridazine IC50 ATP-competitive inhibitor

Antiproliferative Activity of Structurally Proximate Triazolo[4,3-b]pyridazine Analogs in the NCI 60-Cell-Line Panel

In the NCI 60-cell-line screening panel, the structurally related compound 4g (C19H16N6O2, a triazolo[4,3-b]pyridazine hydrazone derivative) achieved a mean growth inhibition (GI%) of 55.84%, substantially exceeding the 29.08% mean GI% of analog 4a, which differs at the triazole 3-position aryl substituent (4-methoxyphenyl vs. phenyl) and the pyridazine 6-position linker (hydrazone vs. unsubstituted) . Compound 4g displayed strong activity (>80% GI) against leukemia cell lines CCRF-CEM (GI% 85.88) and RPMI-8226 (GI% 86.88), and colon cancer line HCT-116 (GI% 86.77), while being comparatively less active against the A549 lung cancer line (GI% 41.49) . These data demonstrate that substituent identity at the triazole 3-position and pyridazine 6-position is a dominant determinant of antiproliferative breadth and magnitude across tumor types. The C19H13N7O2S compound, which incorporates a distinct 5-(pyridin-3-yl)isoxazole-3-carboxamide at the triazole 3-position, is anticipated to exhibit a differentiated cell-line selectivity profile relative to 4g, though direct comparative NCI-60 data for C19H13N7O2S are not available in the public domain.

NCI 60-cell-line panel antiproliferative activity cancer cell lines mean growth inhibition

Thiophene-Linked Triazolo[4,3-b]pyridazine Derivatives: MCF-7 Antiproliferative Potency and EGFR Docking-Based Differentiation

A recent study by the Russian Journal of General Chemistry (2025) synthesized and evaluated a series of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives—structurally the closest published series to C19H13N7O2S—for anticancer activity against the MCF-7 breast carcinoma cell line . Compounds bearing furan and 2,5-dimethoxyphenyl substituents at the triazole 3-position achieved GI50 values below 10 μg/mL, whereas analogs with 2-chlorophenyl, 3,4-dimethoxyphenyl, 4-methylphenyl, and 4-isopropylphenyl substituents showed moderate activity with GI50 values of 14, 54, 77, and 51 μg/mL, respectively . Molecular docking against six cancer-relevant protein targets (PDB IDs: 1E31, 1FDW, 1M17, 2W3L, 5GWK, 6CBZ) indicated that these thiophene-linked triazolopyridazines function as potential EGFR inhibitors, with the furan- and dimethoxyphenyl-substituted analogs exhibiting the most favorable calculated binding energies . The C19H13N7O2S compound differs from this series by incorporating a 5-(pyridin-3-yl)isoxazole-3-carboxamide at the triazole 3-position in place of a directly attached aryl group, introducing an additional hydrogen-bond acceptor (carboxamide carbonyl) and a π-stacking pyridine ring predicted to alter the kinase selectivity profile away from EGFR dominance and toward multi-kinase engagement including c-Met.

MCF-7 breast cancer thiophene-linked triazolopyridazine EGFR docking SRB assay GI50

Isoxazole-Carboxamide Linker as a Selectivity-Enhancing Motif: Structural Rationale from Patent SAR

The Novartis patent family (WO2012107500A1 / US20130324526A1) covering [1,2,4]triazolo[4,3-b]pyridazine c-Met inhibitors defines three critical variable positions: the triazole 3-position linker (Q), the aromatic/heterocyclic group (A) attached via the linker, and the pyridazine 6-position substituent (R5) . Within this SAR framework, the methylene-linked isoxazole-3-carboxamide group present in C19H13N7O2S corresponds to a combination of Q = CH₂ and A = isoxazole-3-carboxamide bearing a pyridin-3-yl substituent at the isoxazole 5-position. The patent explicitly claims compounds wherein the linker at the triazole 3-position is CH₂, O, NH, or N(C₁-C₄)-alkyl, and the attached group is an optionally substituted heterocyclyl including isoxazole . The pyridin-3-yl moiety on the isoxazole ring introduces an additional nitrogen capable of participating in hydrogen-bond interactions with solvent-exposed kinase residues, a feature absent in simpler oxime-linked (e.g., compound 4g) or directly aryl-substituted (e.g., 3-aryl-thiophene series) analogs . This structural differentiation is consistent with the design logic employed in optimized c-Met inhibitors such as SGX523 and Foretinib, where extended aromatic/heterocyclic groups occupying the solvent channel contribute to both potency and selectivity over closely related kinases .

isoxazole-3-carboxamide kinase selectivity triazolopyridazine SAR linker optimization

Limitations of Available Evidence and Recommendations for Confirmatory Testing

It must be explicitly acknowledged that high-strength, direct comparative quantitative data (i.e., head-to-head IC50, selectivity panel, or in vivo efficacy) for C19H13N7O2S against specific named comparator compounds are absent from peer-reviewed primary literature and publicly accessible authoritative databases as of this analysis. The evidence base is limited to: (i) class-level potency data from triazolo[4,3-b]pyridazine analogs (compounds 4g, 12e) demonstrating c-Met IC50 values in the 0.090–0.163 μM range ; (ii) NCI-60 antiproliferative data for compound 4g showing mean GI% of 55.84% ; (iii) MCF-7 GI50 data for a related 3-aryl-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine series ; and (iv) patent SAR establishing the structural rationale for the isoxazole-carboxamide linker . Users intending to procure C19H13N7O2S for research purposes should commission confirmatory profiling including: c-Met biochemical IC50 determination, counter-screening against Pim-1, EGFR, and a broad kinase selectivity panel, and antiproliferative assessment in a minimum of 3–5 c-Met-dependent cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2, and a MET-amplified line such as EBC-1 or SNU-5).

evidence gap analysis confirmatory testing procurement due diligence

Best Research and Industrial Application Scenarios for C19H13N7O2S: Evidence-Grounded Use Cases for Scientific Procurement


c-Met Kinase Biochemical Profiling and SAR Expansion Studies

C19H13N7O2S is optimally deployed as a tool compound for structure-activity relationship (SAR) investigations of the [1,2,4]triazolo[4,3-b]pyridazine scaffold at the triazole 3-position linker. The isoxazole-3-carboxamide moiety, as defined in the Novartis patent claims , represents a structurally distinct pharmacophoric element relative to the hydrazone-linked compounds (e.g., 4g, c-Met IC50 = 0.163 μM) and directly aryl-substituted analogs (MCF-7 GI50 < 10 μg/mL for the most active) characterized in published studies . Researchers should prioritize obtaining a c-Met biochemical IC50 for this compound, followed by counter-screening against Pim-1 (given dual c-Met/Pim-1 inhibitory potential observed in scaffold analogs ) and EGFR (given docking evidence for thiophene-triazolopyridazine binding to EGFR in the closely related 3-aryl series ).

Differential Antiproliferative Screening in c-Met-Dependent vs. c-Met-Independent Cancer Lines

Based on the NCI-60 screening data for the structurally proximate compound 4g, which showed strong activity in leukemia lines (CCRF-CEM GI% 85.88, RPMI-8226 GI% 86.88) and colon cancer (HCT-116 GI% 86.77) but moderate activity in lung cancer (A549 GI% 41.49) , C19H13N7O2S should be screened in a panel that includes both c-Met-amplified lines (e.g., SNU-5, EBC-1, Hs746T) and c-Met non-amplified lines. This design will reveal whether the isoxazole-carboxamide linker confers a selectivity advantage—manifested as a larger differential between MET-dependent and MET-independent cell killing—relative to the hydrazone-linked comparator 4g. Procurement of both C19H13N7O2S and compound 4g (or its commercially available closest analog) for parallel testing is recommended.

Kinase Selectivity Panel Profiling to Evaluate Isoxazole-Carboxamide Contributions

C19H13N7O2S is uniquely suited for selectivity profiling studies because its 5-(pyridin-3-yl)isoxazole-3-carboxamide group is predicted to engage solvent-exposed residues in the kinase active site differently than the hydrazone and oxime linkers found in the most extensively characterized triazolopyridazine analogs . A broad kinase selectivity panel (minimum 50 kinases including c-Met, Pim-1, EGFR, TrkA, TrkB, PDGFRα, Axl, Mer, and VEGFR2) would generate the first selectivity fingerprint for this specific chemotype and enable direct comparison with published selectivity data for clinical-stage c-Met inhibitors such as SGX523, Foretinib, and SAR125844, which achieve IC50 values of 4.2 nM, 0.019 μM, and 4.2 nM against c-Met respectively but exhibit distinct off-target profiles .

In Silico Docking and Molecular Dynamics Studies for Kinase Selectivity Prediction

The well-defined coordinates of the c-Met ATP-binding site (PDB: 3LQ8, 2WGJ, and others) and the availability of co-crystal structures of triazolopyridazine inhibitors bound to c-Met make C19H13N7O2S an excellent candidate for comparative molecular docking and molecular dynamics simulations . Docking studies on the thiophene-linked triazolo[4,3-b]pyridazine series have already demonstrated productive binding poses in EGFR (PDB: 1M17) and other cancer targets . Extending these studies to C19H13N7O2S docked into c-Met, Pim-1, and EGFR will provide computational predictions of selectivity that can guide prioritization of biochemical assays, reducing the cost and time burden of broad experimental profiling.

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